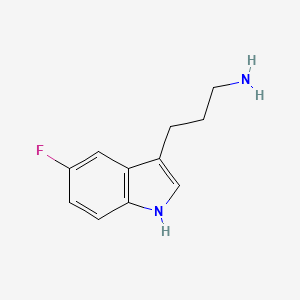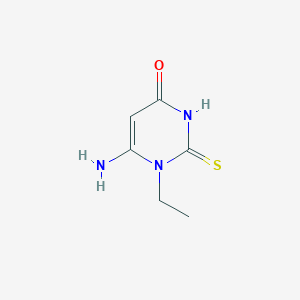
(Heptafluoropropil)trimetilsilano
Descripción general
Descripción
(Heptafluoropropyl)trimethylsilane, also known as 1-(Trimethylsilyl)heptafluoropropane, is an organosilicon compound with the molecular formula CF3CF2CF2Si(CH3)3. It is characterized by the presence of a heptafluoropropyl group attached to a trimethylsilyl group. This compound is notable for its high fluorine content, which imparts unique chemical properties.
Aplicaciones Científicas De Investigación
(Heptafluoropropyl)trimethylsilane has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules to study their interactions and functions.
Medicine: Research into drug development utilizes (Heptafluoropropyl)trimethylsilane for the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
Target of Action
(Heptafluoropropyl)trimethylsilane is a reactant involved in various chemical reactions . Its primary targets are organic compounds, particularly arenes and carbonyl compounds .
Mode of Action
(Heptafluoropropyl)trimethylsilane interacts with its targets through a process known as trifluoromethylation . This involves the addition of a trifluoromethyl group to the target molecule, altering its structure and properties . It also participates in nucleophilic addition followed by intramolecular aza-Michael reactions .
Biochemical Pathways
The compound affects the biochemical pathways of trifluoromethylation and perfluoroalkylation . These pathways lead to the formation of new compounds with altered properties, which can have various downstream effects depending on the specific context of the reaction .
Result of Action
The primary result of (Heptafluoropropyl)trimethylsilane’s action is the formation of new compounds through trifluoromethylation and perfluoroalkylation . These new compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of (Heptafluoropropyl)trimethylsilane can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific conditions of the reaction . For example, it is known that the compound is flammable and should be kept away from heat, sparks, open flames, and hot surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Heptafluoropropyl)trimethylsilane can be synthesized through various methods, including the reaction of heptafluoropropyl iodide with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of (Heptafluoropropyl)trimethylsilane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation to remove impurities and achieve the desired purity level.
Types of Reactions:
Trifluoromethylation of Arenes: (Heptafluoropropyl)trimethylsilane can be used as a reagent for the trifluoromethylation of aromatic compounds.
Nucleophilic Addition: It participates in nucleophilic addition reactions followed by intramolecular aza-Michael reactions.
Perfluoroalkylation: The compound is used in the perfluoroalkylation of carbonyl compounds, aldimines, and other organic substrates.
Common Reagents and Conditions:
Trifluoromethylation: Common reagents include copper catalysts and bases such as cesium carbonate.
Nucleophilic Addition: Reactions often require the presence of a nucleophile and a suitable solvent like tetrahydrofuran.
Perfluoroalkylation: Conditions typically involve the use of a strong base and an inert atmosphere to prevent oxidation.
Major Products:
Trifluoromethylated Arenes: Products include trifluoromethyl-substituted aromatic compounds.
Nucleophilic Addition Products: These reactions yield various aza-Michael adducts.
Perfluoroalkylated Compounds: Products include perfluoroalkyl derivatives of carbonyl compounds and aldimines.
Comparación Con Compuestos Similares
Trifluoromethyltrimethylsilane: Similar in structure but contains a trifluoromethyl group instead of a heptafluoropropyl group.
Pentafluoroethyltrimethylsilane: Contains a pentafluoroethyl group, offering different reactivity and properties.
(Difluoromethyl)trimethylsilane: Features a difluoromethyl group, which affects its chemical behavior and applications.
Uniqueness: (Heptafluoropropyl)trimethylsilane is unique due to its heptafluoropropyl group, which provides a higher degree of fluorination compared to similar compounds. This results in distinct chemical properties, such as increased hydrophobicity and thermal stability, making it valuable for specific applications in organic synthesis and material science.
Propiedades
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F7Si/c1-14(2,3)6(12,13)4(7,8)5(9,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLASFRWKXWKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400078 | |
| Record name | (Heptafluoropropyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3834-42-2 | |
| Record name | (Heptafluoropropyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Heptafluoropropyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Heptafluoropropyl)trimethylsilane interact with carbonyl compounds, and what makes it a useful reagent?
A1: (Heptafluoropropyl)trimethylsilane (1c) reacts with carbonyl compounds like aldehydes and ketones through a fluoride-initiated catalytic process []. The fluoride ion attacks the silicon atom, generating a reactive perfluoroalkyl anion. This anion then adds to the carbonyl group, forming an oxyanionic intermediate. This intermediate can then further catalyze the reaction. This method allows for the introduction of a heptafluoropropyl group to a variety of carbonyl-containing molecules, even enolizable ones, making (Heptafluoropropyl)trimethylsilane a versatile reagent for organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)
